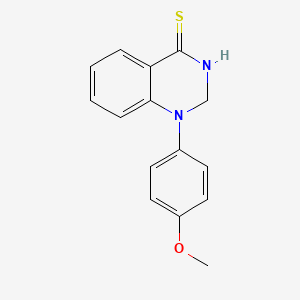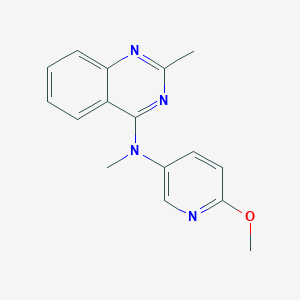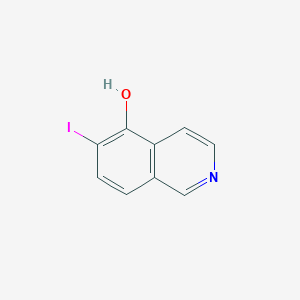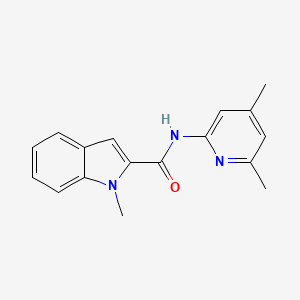![molecular formula C14H14N4O2 B11848119 Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)- CAS No. 105774-29-6](/img/structure/B11848119.png)
Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, and an aminoacetic acid group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid typically involves multistep reactions. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone to form the quinoline ring system . The final step involves the attachment of the aminoacetic acid group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). It also induces apoptosis through the activation of caspases and suppression of anti-apoptotic proteins like Bcl-2 . The compound’s ability to intercalate into DNA and disrupt its function is another proposed mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-4-methanesulfonyl-amine: Similar structure but with a methanesulfonyl group instead of an aminoacetic acid group.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-amino-1-butanol: Similar structure but with a butanol group instead of an aminoacetic acid group.
Uniqueness
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)acetic acid is unique due to the presence of the aminoacetic acid group, which imparts specific chemical reactivity and biological activity. This group allows for further functionalization and enhances the compound’s solubility and bioavailability .
Propiedades
Número CAS |
105774-29-6 |
|---|---|
Fórmula molecular |
C14H14N4O2 |
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C14H14N4O2/c1-8-12-13(15-7-11(19)20)9-5-3-4-6-10(9)16-14(12)18(2)17-8/h3-6H,7H2,1-2H3,(H,15,16)(H,19,20) |
Clave InChI |
YUVPJIFRQXENBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)NCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)



